3-Stearoyl-sn-Glycerin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Stearoyl-sn-glycerol and related compounds has been explored through various chemical and enzymatic methods. A study by Safaei et al. (2012) demonstrated the use of glycerol as a biodegradable medium for the catalyst-free synthesis of related compounds, highlighting green chemistry approaches (Safaei et al., 2012). Duclos (2010) detailed a chemoenzymatic method for synthesizing carbon-13 enriched analogs, showcasing the integration of enzymatic processes for specific isotopic labeling (Duclos, 2010).

Molecular Structure Analysis

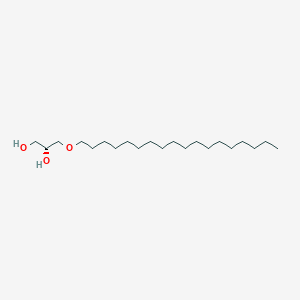

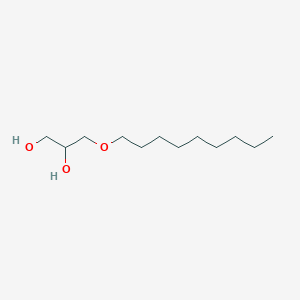

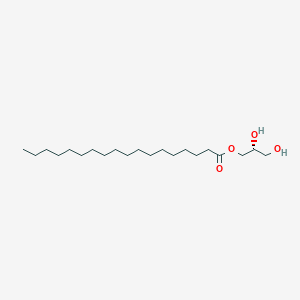

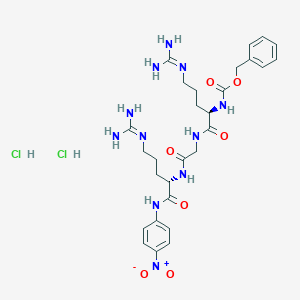

The molecular structure of 3-Stearoyl-sn-glycerol involves a glycerol backbone with a stearoyl group at the third position. Chen et al. (2013) discussed the challenges in assessing the optical purity and identity of such compounds due to small specific rotations, providing insights into molecular configuration and behavior (Chen et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 3-Stearoyl-sn-glycerol can include esterification, hydrogenation, and hydrolysis. Roosdiana et al. (2020) optimized the enzymatic esterification of glycerol with stearic acid, identifying optimal conditions for stearoyl glycerol production, which is crucial for understanding its reactivity and functionalization (Roosdiana et al., 2020).

Physical Properties Analysis

The physical properties of 3-Stearoyl-sn-glycerol, such as melting point, solubility, and crystalline structure, are influenced by its molecular configuration. Boodhoo et al. (2009) explored the binary phase behavior of related glycerol derivatives, providing data on melting, crystallization, and microstructure that are essential for applications in food science and materials engineering (Boodhoo et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and other chemical agents, are pivotal for the application of 3-Stearoyl-sn-glycerol in synthesis and product formulation. Kharrat et al. (2017) synthesized phenylacetoyl glycerol esters, demonstrating the potential of glycerol derivatives in producing compounds with antioxidant and antibacterial properties, highlighting the versatility of 3-Stearoyl-sn-glycerol in chemical synthesis (Kharrat et al., 2017).

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

3-Stearoyl-sn-Glycerin ist eine chemische Verbindung mit der Summenformel C21H42O4 . Es wird aufgrund seiner einzigartigen Eigenschaften in verschiedenen chemischen Synthesen verwendet .

Lebensmittelindustrie

In der Lebensmittelindustrie wird this compound bei der Formulierung der gewünschten Endprodukte verwendet. Spezifische dynamische Temperaturschwankungen können zur Formulierung der gewünschten Endprodukteigenschaften für diversifizierte industrielle Anwendungen führen .

Kakaobutter-Ersatz

This compound wird als typischer Modellfall für die Mischung aus Kakaobutter (CB) und Kakaobutterersatz (CBS) verwendet. Es wird mit anderen Verbindungen gemischt, um das polymorphe Phasenverhalten mithilfe von Differential Scanning Calorimetry (DSC) und Synchrotron-Strahlungsröntgendiffraktometrie (SR-XRD) zu analysieren .

Analyse des eutektischen Mischungsverhaltens

Das eutektische Mischungsverhalten von this compound wird im Detail untersucht. Dies hilft, das Verhalten von Mischungen unter verschiedenen Bedingungen zu verstehen .

Phasentrennstudie

Die Untersuchung der Phasentrennung in festen Lösungen von this compound ist eine weitere wichtige Anwendung. Dies hilft, das Kristallwachstum der getrennten Fraktionen zu verstehen, das zur Bildung von Fettblüte in Compound-Schokolade führen kann, die CB und CBS enthält .

Polymorphstudie

This compound wird zur Untersuchung von Polymorphen verwendet. Die Mischungen von this compound mit anderen Verbindungen werden hinsichtlich des polymorphen Phasenverhaltens mithilfe von DSC und SR-XRD analysiert .

Wirkmechanismus

Target of Action

3-Stearoyl-sn-glycerol, a type of 3-acyl-sn-glycerol, primarily targets Histone Deacetylase 3 (HDAC3) and Signal Transducer and Activator of Transcription 3 (STAT3) . HDAC3 is an enzyme that removes acetyl groups from an N-acetyl lysine amino acid on a histone, modulating gene expression involved in cell survival, proliferation, angiogenesis, inflammation, and immunity . STAT3 is a molecule highly expressed in various cancer cells, including leukemia, multiple myeloma, lymphoma, squamous cell carcinoma, and other solid tumors .

Mode of Action

3-Stearoyl-sn-glycerol interacts with its targets, leading to the inactivation of HDAC3 and STAT3 . It enhances histone H3 acetylation but decreases HDAC activity and HDAC3 expression . It also inhibits the phosphorylation of STAT3, its DNA binding activity, and the nuclear co-localization of HDAC3 and STAT3 .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the phosphorylation of Src and Janus activated kinase 2 while promoting the expression of tyrosine phosphatase Src homology 2 domain-containing phosphatase 1 (SHP-1) . It also effectively attenuates the expression of survival genes such as Cyclin D1, Cyclin E, Bcl-x L, Bcl-2, and survivin .

Pharmacokinetics

It’s known that the compound shows significant cytotoxicity at 80 μm .

Result of Action

The molecular and cellular effects of 3-Stearoyl-sn-glycerol’s action include the induction of apoptosis by sub-G1 accumulation, increase in Annexin V positive, and caspase activation . It also suppresses the binding of HDAC3 and STAT3 to Bcl-x L, Bcl-2, and survivin promoter .

Action Environment

It’s known that the compound’s action can be reversed by silencing shp-1 and pervanadate, an inhibitor of protein tyrosine phosphatase .

Eigenschaften

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314441 | |

| Record name | 3-Stearoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14811-92-8 | |

| Record name | 3-Stearoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14811-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Stearoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,3-dihydroxypropyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of separating 1,2(2,3)- and 1,3-positional isomers of diacylglycerols in vegetable oils?

A1: The ability to separate these isomers is crucial for analyzing the composition of vegetable oils and understanding their properties. Different isomers can exhibit distinct physical and chemical characteristics, influencing the oil's functionality in food or industrial applications. [, ]

Q2: Can you elaborate on the reversed-phase high-performance liquid chromatography (RP-HPLC) method used to analyze diacylglycerols (DAG)?

A2: Researchers successfully separated various DAG isomers, including those containing stearoyl groups, using RP-HPLC with 100% acetonitrile as the mobile phase and UV detection at 205 nm. This method demonstrated good linearity, precision, and accuracy for quantifying different DAG molecular species. [, ]

Q3: How was 1-α-linolenoyl-2-palmitoyl-3-stearoyl-sn-glycerol isolated and identified?

A3: This specific triacylglycerol, containing a 3-stearoyl-sn-glycerol moiety, was isolated from the dichloromethane extract of Marrubium incanum Desr. using column chromatography. Its structure was elucidated through comprehensive NMR spectroscopic analysis. []

Q4: Why is the optical rotation of 1 (or 3)-stearoyl-sn-glycerol considered a challenge in its study?

A4: The small specific rotation exhibited by 1 (or 3)-stearoyl-sn-glycerol poses a challenge for determining its optical purity and confirming the identity of newly synthesized compounds. This characteristic makes it difficult to distinguish between enantiomers and assess their individual properties. [, ]

Q5: What binary phase behavior studies have been conducted on compounds containing the 3-stearoyl-sn-glycerol moiety?

A5: Several studies have investigated the binary phase behavior of triacylglycerols containing 3-stearoyl-sn-glycerol. These studies focused on understanding the mixing behavior and phase transitions of these compounds with other lipids, providing insights into their potential applications in areas like food science and material science. [, , , , ]

Q6: Were any antimicrobial activities reported for compounds isolated alongside 3-stearoyl-sn-glycerol?

A6: Yes, research on the marine microalgae Thraustochytrium pachydermum TSL10, a source of (S)-3-stearoyl-sn-glycerol, also led to the isolation of several sterols. These sterols exhibited significant antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans. []

Q7: Can you provide the molecular formula and weight of 3-Stearoyl-sn-glycerol?

A7: The molecular formula for 3-Stearoyl-sn-glycerol is C21H42O5, and its molecular weight is 370.57 g/mol.

Q8: Are there any reported methods for synthesizing C-18 mixed acid diacyl-sn-glycerol enantiomers, which are structurally related to 3-Stearoyl-sn-glycerol?

A8: Yes, research has explored the synthesis of C-18 mixed acid diacyl-sn-glycerol enantiomers. While specific details about the synthesis of 3-Stearoyl-sn-glycerol weren't provided in the given papers, the synthesis of related compounds suggests potential routes for its preparation and study. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)